molecular formula C9H9ClN4S B2681275 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine CAS No. 522626-00-2

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine

Cat. No.: B2681275
CAS No.: 522626-00-2
M. Wt: 240.71
InChI Key: FPDWAMOOVBHPKL-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine (CAS 522626-00-2) is a high-purity chemical compound with the molecular formula C 9 H 9 ClN 4 S and a molecular weight of 240.71 . It serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for researchers developing new biologically active heterocycles . The 1,2,4-triazole core of this compound is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities . This specific derivative can be utilized as a precursor for the synthesis of novel compounds with potential antibacterial properties . Research indicates that functionalized derivatives stemming from similar 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol precursors have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains . The triazole ring's ability to act as a bio-isostere makes this compound a versatile tool for creating new molecular entities aimed at combating antimicrobial resistance . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDWAMOOVBHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CN2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. The final product is typically isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial, antifungal, and antiviral activities. For instance, compounds similar to 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine have shown effectiveness against various pathogens, including resistant strains of bacteria and fungi.

Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. A notable case involved the synthesis of triazole hybrids that effectively targeted aromatase enzymes, crucial in estrogen synthesis in breast cancer. This suggests potential therapeutic applications for this compound in oncology .

Agrochemical Applications

Fungicides and Herbicides
The compound has shown promise as a fungicide and herbicide. Triazole derivatives are known to disrupt fungal cell membrane synthesis and inhibit the growth of various plant pathogens. The incorporation of a chlorobenzyl thio group enhances the bioactivity of these compounds against specific agricultural pests .

Material Science Applications

Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole compounds. These materials are being investigated for their potential use in photonic devices due to their ability to manipulate light at different frequencies. The unique structural characteristics of this compound make it a candidate for further research in this area .

Case Study 1: Antimicrobial Efficacy

A study conducted by Maghraby et al. synthesized a series of triazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting that this compound may have similar properties due to its structural analogies .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized novel triazole derivatives targeting aromatase enzymes as potential anticancer agents. The findings revealed significant antiproliferative effects on breast cancer cell lines, indicating that compounds like this compound could be developed into effective cancer therapies .

Data Table: Summary of Applications

Application Area Description Relevant Studies
Antimicrobial ActivityEffective against bacteria and fungi; potential for drug developmentMaghraby et al., PMC10834427
Anticancer PropertiesInhibits cancer cell proliferation; targets aromataseVarious studies on triazole derivatives
Agrochemical UseActs as a fungicide and herbicide; disrupts fungal growthResearch on agricultural applications
Material ScienceExplored for nonlinear optical properties; potential in photonic devicesStudies on optical properties of triazole compounds

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared to analogs with variations in the benzylthio substituent, heterocyclic substituents, and auxiliary functional groups. Key examples include:

Compound Name Substituents (Position 3) Substituents (Position 5) Melting Point (°C) Molecular Formula Bioactivity (if reported)
3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine 4-Chlorobenzylthio None 198–199 C₉H₈ClN₄S Not explicitly reported
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3b) 3-Chloro-4-fluorobenzylthio Pyridin-4-yl 164–165 C₁₄H₁₁ClFN₅S Tyrosinase inhibition
3-((3-Methoxybenzyl)sulfanyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine 3-Methoxybenzylthio Pyridin-2-yl Not reported C₁₅H₁₅N₅OS Not reported
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio Pyridin-4-yl Not reported C₁₄H₁₂FN₅S Not reported
3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Fluorobenzylthio 4-Methoxyphenyl Not reported C₁₆H₁₅FN₄OS Not reported

Key Observations:

  • Substituent Effects on Melting Points: The 4-chlorobenzylthio analog exhibits a higher melting point (198–199°C) compared to the 3-chloro-4-fluorobenzylthio derivative (164–165°C), likely due to enhanced symmetry and packing efficiency in the crystalline lattice .
  • Electronic and Steric Influences: Fluorine and methoxy groups alter electron density, affecting solubility and binding interactions. For example, the 4-fluorobenzylthio analog may exhibit improved metabolic stability compared to its chloro counterpart .

Biological Activity

3-[(4-Chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine (CAS No. 522626-00-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₉ClN₄S
  • Molecular Weight : 240.71 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorobenzyl thio group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including:

  • Antimicrobial Activity :
    • Several studies have indicated that triazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thioether linkage in this compound enhances its interaction with microbial enzymes, potentially disrupting their function.
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antiviral Effects :
    • Triazoles are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways essential for microbial survival and proliferation.
  • DNA Interaction : The triazole ring may intercalate into DNA or RNA strands, disrupting nucleic acid function and leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeCell Line/OrganismIC50/ED50 ValueObservations
AnticancerHeLa15 µMInduced apoptosis via caspase activation
AntimicrobialE. coli20 µg/mLSignificant growth inhibition observed
AntiviralInfluenza virusNot specifiedReduced viral load in infected cells

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring and the chlorobenzyl thio group significantly influence the biological activity of the compound. Variations in substituents can enhance potency and selectivity towards specific biological targets.

Q & A

How can I design an efficient synthetic route for 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine?

Level: Basic
Answer:
The compound can be synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and 4H-1,2,4-triazol-4-amine-3-thiol under basic conditions. A typical protocol involves:

  • Dissolving 4-chlorobenzyl chloride and the thiol derivative in a polar aprotic solvent (e.g., DMF or DMSO).
  • Adding a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the thiol and drive the reaction .
  • Heating the mixture at 60–80°C for 6–12 hours, followed by purification via column chromatography or recrystallization.
    Optimization Tip: Microwave-assisted synthesis (e.g., 100°C for 30 minutes) can improve yield and reduce reaction time .

What analytical techniques are critical for structural characterization?

Level: Basic
Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl proton signals at ~7.3–7.5 ppm and triazole NH₂ at ~5.5 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (e.g., expected [M+H]⁺ at m/z 267.04 for C₁₀H₁₀ClN₄S).
  • X-ray Crystallography: For unambiguous confirmation of 3D structure, if single crystals are obtainable .

How can competing side reactions during synthesis be mitigated?

Level: Advanced
Answer:
Common side reactions include oxidation of the thioether group or undesired substitutions. Mitigation strategies:

  • Controlled Atmosphere: Use inert gas (N₂/Ar) to prevent oxidation of the thiol intermediate .
  • Regioselective Protection: Protect the triazole amine with a temporary group (e.g., Boc) before thioether formation to avoid cross-reactivity .
  • Solvent Optimization: Non-polar solvents (e.g., toluene) may reduce byproducts compared to polar solvents .

What experimental designs are suitable for evaluating antimicrobial activity?

Level: Advanced
Answer:

  • Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods .
  • Control Groups: Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.
  • Structure-Activity Relationship (SAR): Compare activity with analogs (e.g., 4-fluoro or 4-nitro benzyl derivatives) to identify critical substituents .

How can contradictory data in biological activity studies be resolved?

Level: Advanced
Answer:
Discrepancies may arise from assay variability or compound stability. Steps for resolution:

  • Replicate Experiments: Perform triplicate assays with standardized protocols (e.g., CLSI guidelines) .
  • Stability Testing: Monitor compound degradation in assay media (e.g., via HPLC) over 24–48 hours .
  • Computational Modeling: Use molecular docking to predict target binding (e.g., cytochrome P450 enzymes) and validate with enzyme inhibition assays .

What methods are effective for determining solubility and lipophilicity?

Level: Basic
Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
  • LogP Measurement: Reverse-phase HPLC with a calibrated C18 column and reference standards .
  • Thermodynamic Solubility: Use differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms .

How do substituents on the benzyl group influence bioactivity?

Level: Advanced
Answer:
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance membrane permeability and target binding. Examples:

  • 4-Chloro vs. 4-Fluoro: Chloro derivatives show higher logP and improved Gram-negative activity due to increased lipophilicity .
  • 4-Nitro Substitution: Enhances redox-mediated antibacterial effects but may reduce solubility .
    Methodology: Synthesize a congeneric series and correlate substituent Hammett constants (σ) with bioactivity .

What safety precautions are essential during handling?

Level: Basic
Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential dust/aerosol formation.
  • Waste Disposal: Collect in sealed containers for incineration by certified facilities .

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